molecular formula C15H13N3OS B14948299 (5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone

(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone

Cat. No.: B14948299
M. Wt: 283.4 g/mol
InChI Key: DNKDKDOQLQOTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone typically involves the annulation of a triazole ring to a pyridine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The reaction proceeds under reflux conditions in the presence of acetic acid, leading to the formation of the desired triazolopyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone stands out due to its unique combination of a triazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

(3-methylphenyl)-(5-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C15H13N3OS/c1-10-5-3-7-12(9-10)14(19)18-15(20)16-13-8-4-6-11(2)17(13)18/h3-9H,1-2H3

InChI Key

DNKDKDOQLQOTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)N=C3N2C(=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.